Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride
Overview
Description
Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceutical research. Its structure includes a thia-diazaspiro moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with the appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by the use of a Dean-Stark apparatus to remove water, which drives the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Scientific Research Applications
Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential anti-ulcer activity has been investigated, showing promise as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride exerts its effects involves interaction with specific molecular targets. For instance, its anti-ulcer activity is thought to be due to its ability to inhibit gastric acid secretion by blocking histamine receptors on the stomach lining . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 4,8-Dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
Uniqueness
Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride is unique due to its specific methyl and carboxylate substitutions, which can influence its biological activity and chemical reactivity. These structural differences can result in distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Properties
IUPAC Name |
methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S.2ClH/c1-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14-2;;/h8,11H,3-7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVHZABBTUWGGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NC(CS2)C(=O)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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